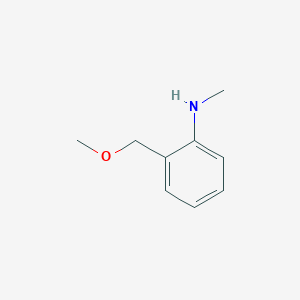

2-(Methoxymethyl)-N-methylaniline

Description

Contextual Significance in Modern Organic Chemistry

The significance of 2-(Methoxymethyl)-N-methylaniline in contemporary organic synthesis stems from its potential as a versatile building block. The N-methylaniline core is a common motif in many biologically active molecules. The adjacent methoxymethyl group can influence the reactivity of the aniline (B41778) nitrogen and the aromatic ring, and can also participate in or direct further chemical reactions.

While specific, high-profile applications in blockbuster pharmaceuticals are not widely documented in publicly available literature, compounds of this type are recognized as valuable pharmaceutical intermediates. google.comlookchem.com The general class of N-(methoxymethyl)aniline derivatives can be synthesized from readily available precursors like aniline, formaldehyde (B43269), and methanol (B129727). evitachem.com These derivatives are known to participate in various chemical transformations, including:

Electrophilic Substitution: The amino group can direct electrophiles to the ortho and para positions of the aromatic ring. evitachem.com

Further N-Alkylation: The secondary amine can be further alkylated. evitachem.com

Condensation Reactions: It can react with carbonyl compounds to form imines. evitachem.com

Cyclization Reactions: Copper-catalyzed oxidative cyclization of N-(methoxymethyl)aniline derivatives with alkynes can be used to synthesize quinolines. evitachem.com

Current Academic Research Landscape and Emerging Areas

The current academic research landscape for this compound appears to be an area with underexplored potential. While extensive research exists for the isomeric 2-methoxy-N-methylaniline and the parent N-methylaniline, dedicated studies focusing solely on this compound are not prevalent in readily accessible scientific literature.

Research into related areas, however, provides insights into potential emerging applications. For instance, the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights novel routes to ortho-substituted anilines. beilstein-journals.org Furthermore, the study of substituent compatibility on related structures like 2-iodo-N-methylaniline in palladium-catalyzed reactions points towards the fine-tuning of reaction conditions for the synthesis of complex polycyclic scaffolds. researchgate.net

The development of new synthetic methodologies for N-methylanilines, such as the direct reductive N-methylation of nitro compounds, could also be applied to the synthesis of this compound and its derivatives, offering more sustainable and efficient production routes. researchgate.net As the demand for novel pharmaceutical agents with specific functionalities grows, it is conceivable that research into the unique properties and applications of this compound will expand.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 62723-79-9 | chemsrc.com |

| Molecular Formula | C9H13NO | chemsrc.com |

| Molecular Weight | 151.21 g/mol | chemsrc.com |

| Appearance | Detailed see specifications | lookchem.com |

| Purity | ≥99% | lookchem.com |

| Moisture Content | ≤0.5% | lookchem.com |

| Impurity | ≤0.3% | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9-6-4-3-5-8(9)7-11-2/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETDYTDZPPMTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491025 | |

| Record name | 2-(Methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62723-79-9 | |

| Record name | 2-(Methoxymethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62723-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Strategic Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com This process helps in identifying potential synthetic pathways and key bond disconnections that correspond to reliable chemical reactions. amazonaws.com

Identification of Key Precursors and Synthetic Disconnections

For 2-(Methoxymethyl)-N-methylaniline, the primary disconnections involve the carbon-nitrogen bond of the N-methyl group and the carbon-oxygen bond of the methoxymethyl group. This leads to two main retrosynthetic approaches.

The most logical disconnections for this compound are at the C-N bond of the secondary amine and the C-O bond of the ether. This deconstruction leads back to simpler precursors. The analysis suggests that the molecule can be assembled from a pre-functionalized aniline (B41778) derivative.

A primary disconnection can be made at the N-methyl bond, suggesting a late-stage N-methylation of a 2-(methoxymethyl)aniline (B3022783) precursor. A second key disconnection is the ether bond of the methoxymethyl group, pointing towards the introduction of this group onto an aniline ring.

Development of Convergent and Divergent Synthesis Strategies

Based on the identified disconnections, both convergent and divergent synthetic strategies can be devised.

Convergent Approach: In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the final steps. For this compound, this could involve the synthesis of 2-aminobenzyl alcohol, which is then separately N-methylated and O-methylated before a final coupling step. However, a more linear approach is often more practical for this particular target.

Divergent/Linear Approach: A linear, or divergent, strategy involves the sequential modification of a single starting material. This is often the more common approach for a molecule of this complexity. A potential linear synthesis could start with a readily available substituted aniline. The sequence of introducing the N-methyl and methoxymethyl groups is a critical consideration in the pathway design.

Functional Group Transformations for Formation of this compound

The successful synthesis of this compound hinges on the efficient and selective execution of key functional group transformations.

Methoxymethylation Reactions on Substituted Aniline Scaffolds

The introduction of a methoxymethyl group onto an aniline scaffold can be approached in several ways. One common method involves the reaction of a protected aniline with a methoxymethylating agent. For instance, (2-aminophenyl)methanol can serve as a key intermediate. The hydroxyl group of this compound can be methylated to form the methoxy (B1213986) ether.

Another strategy is the direct methoxymethylation of the aniline nitrogen, followed by rearrangement or subsequent functionalization at the ortho position. However, controlling the regioselectivity of this reaction can be challenging.

N-Methylation Strategies for Anilines

The N-methylation of anilines is a fundamental transformation in organic synthesis. tib.eunih.gov A variety of methods exist, ranging from classical approaches to modern catalytic systems.

Traditional methods for N-methylation often involve the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com For example, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate. chemicalbook.com While effective, these reagents can be toxic and produce significant waste.

More contemporary and sustainable methods utilize methanol (B129727) as the methylating agent in the presence of a catalyst. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the methylated amine. tib.eu Water is the only stoichiometric byproduct, making this a greener alternative. tib.eu Various transition metal catalysts, including those based on ruthenium and iridium, have been shown to be effective for this transformation. tib.eursc.orgacs.orgnih.gov The choice of catalyst and reaction conditions can influence the selectivity for mono-N-methylation versus di-methylation. researchgate.net

Catalytic Approaches in Targeted Synthesis

Catalysis plays a pivotal role in the selective and efficient synthesis of substituted anilines. In the context of this compound synthesis, catalytic methods are particularly important for the N-methylation step.

The use of homogeneous transition metal catalysts, such as those based on ruthenium and iridium, has become increasingly prevalent for the N-methylation of anilines with methanol. nih.govrsc.orgacs.orgnih.gov These catalysts operate through a "borrowing hydrogen" mechanism, offering high selectivity for the desired N-methylated product under relatively mild conditions. researchgate.netrsc.org For instance, cyclometalated ruthenium complexes have demonstrated high efficiency in the methylation of anilines with methanol at 60 °C. rsc.org Similarly, iridium(I) complexes bearing N,O-functionalized NHC ligands have been successfully employed as catalysts for the N-methylation of anilines. acs.org The choice of ligand and metal center can be tuned to optimize the catalytic activity and selectivity.

In some cases, non-catalytic methods can also be employed. For example, the N-methylation of aniline can be achieved in supercritical methanol at high temperatures (350 °C) without a catalyst, yielding the mono-N-methylated product with high selectivity. rsc.org

The selective oxidative coupling of secondary N-alkylanilines can also be achieved using tungsten catalysts under mild conditions. nih.gov While not directly applicable to the primary synthesis of this compound from simpler precursors, this highlights the diverse catalytic tools available for modifying aniline derivatives.

Interactive Data Table: Comparison of N-Methylation Methods for Anilines

| Method | Methylating Agent | Catalyst | Temperature (°C) | Base | Selectivity for Mono-methylation | Reference |

|---|---|---|---|---|---|---|

| Classical Alkylation | Dimethyl Sulfate | None | <10 | NaOH | Variable, can produce di-methylated product | chemicalbook.com |

| Hydrogen Autotransfer | Methanol | Cyclometalated Ruthenium | 60 | NaOH | High | rsc.org |

| Hydrogen Autotransfer | Methanol | Iridium(I)-NHC | 110 | Cs₂CO₃ | Complete | acs.org |

| Hydrogen Autotransfer | Methanol | (DPEPhos)RuCl₂PPh₃ | 130 | Cs₂CO₃ | High (95-97% yield) | nih.gov |

| Supercritical | Methanol | None | 350 | None/LiOH | High | rsc.org |

Transition Metal-Catalyzed Carbon-Nitrogen Bond Formation

The formation of the N-methyl group on the aniline nitrogen is a key transformation in the synthesis of this compound. Transition metal-catalyzed N-methylation using methanol as a C1 source represents a highly efficient and environmentally benign approach. nih.gov This "hydrogen autotransfer" or "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by imine formation with the amine and subsequent reduction by the captured hydrogen. rsc.org

Several transition metals, including ruthenium, iridium, iron, and manganese, have been shown to catalyze the N-methylation of anilines with methanol. rsc.org Ruthenium complexes, in particular, have demonstrated high efficacy. For instance, cyclometalated ruthenium complexes can effectively methylate anilines under relatively mild conditions (e.g., 60 °C) with a base like sodium hydroxide. rsc.org Another study highlights a (DPEPhos)RuCl₂PPh₃ complex that catalyzes the N-methylation of various anilines using methanol under weak base conditions (Cs₂CO₃). nih.gov

The choice of catalyst and reaction conditions is critical for achieving high selectivity for the desired N-methylaniline over the often-competing N,N-dimethylaniline byproduct. google.com

Table 1: Comparison of Ruthenium Catalysts for N-Methylation of Aniline with Methanol

| Catalyst System | Base | Temperature (°C) | Time (h) | Conversion/Yield | Selectivity (Mono-/Di-methylated) | Reference |

| Cyclometalated Ru(C^N)(p-cymene)Cl | KOtBu | 70 | 22 | >99% Yield | High for N-methylaniline | rsc.org |

| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 130 | 12 | 95% Yield | 95:5 | nih.gov |

Beyond N-methylation, transition metal-catalyzed cross-coupling reactions are fundamental for constructing the aniline core itself. Palladium-catalyzed reactions, for example, can be used to form C-N bonds between an aryl halide and an amine, providing a versatile route to complex aniline derivatives. beilstein-journals.orgacs.org

Applications of Asymmetric Catalysis in Generating Chiral Analogs

Asymmetric catalysis is essential for generating chiral analogs of this compound, where a stereocenter could be introduced, for instance, at the carbon atom of the methoxymethyl group. Chiral anilines themselves are valuable as precursors for novel chiral ligands. acs.org Asymmetric catalysis can create enantiomerically enriched products directly, without the need for resolving racemic mixtures.

One approach involves the asymmetric hydrosilylation of enamines or imines derived from a precursor to the target aniline. Another strategy is remote enantioselective C-H functionalization, where a chiral catalyst can differentiate between enantiotopic C-H bonds on a prochiral aniline derivative. acs.org The development of catalysts that can effectively control stereochemistry in reactions involving aniline substrates is an active area of research, with applications ranging from materials to medicinal chemistry. acs.org

Enantioselective Synthesis Strategies and Stereochemical Control

Achieving stereochemical control is paramount when synthesizing chiral molecules. For analogs of this compound, this involves the selective formation of one enantiomer over the other. This can be accomplished using several powerful strategies, including chiral auxiliaries, diastereoselective reactions, and the use of chiral building blocks.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is reliable and allows for predictable stereochemical outcomes. researchgate.net

Well-known examples include Evans' oxazolidinone auxiliaries and Ellman's tert-butanesulfinamide. wikipedia.orgresearchgate.net In the context of synthesizing chiral aniline derivatives, tert-butanesulfinamide is particularly relevant. It can be condensed with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. The subsequent addition of a nucleophile (e.g., a Grignard reagent) to the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. wikipedia.org Hydrolysis of the sulfinyl group then yields a chiral primary amine, which could be a precursor to a chiral analog of this compound.

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

| Auxiliary Type | Key Intermediate | Typical Reaction | Product Type | Reference |

| Oxazolidinones | N-Acyl Oxazolidinone | Asymmetric Alkylation, Aldol Reactions | Chiral Carboxylic Acid Derivatives | wikipedia.orgresearchgate.net |

| tert-Butanesulfinamide | N-tert-Butanesulfinyl Imine | Nucleophilic Addition to C=N | Chiral Amines | wikipedia.orgnih.gov |

Diastereoselective and Enantioselective Routes to Substituted Aniline Derivatives

Diastereoselective and enantioselective reactions are the cornerstones of modern asymmetric synthesis. An enantioselective reaction creates a stereocenter in a prochiral molecule, often using a chiral catalyst, leading to an excess of one enantiomer. A diastereoselective reaction involves a molecule that already contains a stereocenter, and the reaction creates a new stereocenter in a way that favors one diastereomer over others.

For substituted anilines, an enantioselective approach could involve the asymmetric reduction of a ketone on a side chain or an asymmetric C-H activation catalyzed by a chiral transition metal complex. acs.org A diastereoselective route could involve starting with a chiral aniline precursor, perhaps synthesized using a chiral auxiliary, and then performing a subsequent reaction that is influenced by the existing stereocenter. For example, the reduction of a ketone on a side chain of a chiral aniline would be a diastereoselective process. These strategies allow for the construction of highly functionalized, optically active aniline derivatives. nih.govbohrium.comnih.gov

Use of Chiral Building Blocks (e.g., methoxymethyl-substituted aziridines)

An alternative and powerful strategy involves using a "chiral pool" approach, where a readily available, enantiopure small molecule is used as a starting material. For synthesizing a chiral analog of this compound, a chiral methoxymethyl-substituted aziridine (B145994) is an excellent building block. thieme-connect.de

Aziridines are three-membered heterocyclic rings containing a nitrogen atom. They are strained and susceptible to ring-opening reactions with nucleophiles. If the aziridine is chiral, its ring-opening can proceed with high stereospecificity, transferring the stereochemistry of the starting material to the product.

For example, the synthesis of (1R,2S)-1-(α-methylbenzyl)-2-(methoxymethyl)aziridine has been reported. thieme-connect.de This chiral aziridine can be synthesized from the corresponding chiral amino alcohol. Subsequent nucleophilic ring-opening of this aziridine would yield a chiral 1,2-amino alcohol derivative, a versatile intermediate for further elaboration into a chiral aniline analog. The choice of nucleophile and reaction conditions dictates the final product. This approach effectively installs the desired stereochemistry and the methoxymethyl group in a single, well-defined building block. nih.govnih.govnih.gov

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aromatic Ring System

The aromatic ring of 2-(methoxymethyl)-N-methylaniline is the site of electrophilic aromatic substitution reactions. The rate and regioselectivity of these reactions are controlled by the combined electronic effects of the N-methylamino and methoxymethyl substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The existing substituents on the ring determine the position of the incoming electrophile. In the case of this compound, the N-methylamino group is a powerful activating group and an ortho, para-director, while the methoxymethyl group is a weakly activating ortho, para-director.

The directing effects of these groups are additive. The N-methylamino group strongly activates the positions ortho and para to it (positions 3, 5, and the carbon bearing the methoxymethyl group). The methoxymethyl group similarly directs incoming electrophiles to its ortho and para positions (positions 3 and 5). Therefore, electrophilic attack is most likely to occur at positions 3 and 5 of the benzene ring, with the para position to the strongly activating N-methylamino group (position 5) being a particularly favored site due to reduced steric hindrance compared to the ortho position (position 3).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(Methoxymethyl)-N-methyl-5-nitroaniline |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-(methoxymethyl)-N-methylaniline |

| Sulfonation | SO₃, H₂SO₄ | 4-(Methoxymethyl)-2-(methylamino)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-(Methoxymethyl)-4-(methylamino)phenyl)ethan-1-one |

Note: The formation of other isomers is possible but expected to be minor.

Influence of the Methoxymethyl and N-Methyl Substituents on Aromatic Reactivity

The N-methylamino group is a strong activating group due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.combyjus.com The methyl group attached to the nitrogen slightly enhances this activation through an inductive effect.

The methoxymethyl group, -CH₂OCH₃, is also an activating group, though weaker than the N-methylamino group. The oxygen atom's lone pairs can participate in resonance with the ring, donating electron density. However, the primary mode of its electronic contribution is a weak electron-donating inductive effect from the methylene (B1212753) group. The presence of two activating groups on the same ring renders this compound highly susceptible to electrophilic attack.

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is a key site for a variety of chemical transformations, including alkylation, acylation, and oxidation.

Alkylation and Acylation Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

Alkylation: The N-alkylation of anilines can be achieved using various alkylating agents. nih.govnih.gov For instance, reaction with an alkyl halide would lead to the formation of a tertiary amine. However, the direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled mono-alkylation can be achieved through methods like reductive amination. masterorganicchemistry.com

Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is typically high-yielding and is often used to protect the amino group during other transformations.

Table 2: Typical Alkylation and Acylation Reactions of this compound

| Reaction | Reagent | Product |

| N-Ethylation | Ethyl iodide | N-Ethyl-2-(methoxymethyl)-N-methylaniline |

| N-Acetylation | Acetyl chloride, pyridine | N-(2-(Methoxymethyl)phenyl)-N-methylacetamide |

Oxidative Pathways and Reductive Transformations of the Amine

The secondary amine is susceptible to oxidation. The oxidation of N-methylaniline has been studied and can lead to a variety of products, including the formation of polymeric materials like poly(N-methylaniline). researchgate.net The specific outcome depends on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to complex product mixtures.

Conversely, while the amine functionality itself is already in a reduced state, the molecule as a whole can participate in reductive processes, particularly if other functional groups are introduced. For instance, if a nitro group were introduced onto the aromatic ring, it could be selectively reduced to an amino group without affecting the existing N-methylamino or methoxymethyl groups.

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions. sigmaaldrich.com The ether oxygen can be protonated by a strong acid, making the methoxymethyl group a good leaving group. This cleavage would result in the formation of a hydroxymethyl group at the 2-position of the aniline (B41778) ring, along with formaldehyde (B43269) and methanol (B129727).

The MOM group is often employed as a protecting group for alcohols due to its relative stability and ease of cleavage under specific acidic conditions. sigmaaldrich.com In the context of this compound, this reactivity could be exploited to unmask a hydroxymethyl functionality if desired.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of the ether linkage in this compound is expected to proceed via mechanisms common to other alkyl aryl ethers. The initial step involves the protonation of the ether oxygen, rendering the methoxy (B1213986) group a better leaving group (methanol). wikipedia.orgmasterorganicchemistry.com Following protonation, the cleavage can occur through either an SN1 or SN2 pathway. wikipedia.orgmasterorganicchemistry.com

Without specific experimental studies, any discussion of the kinetics of this hydrolysis remains speculative. The reaction rate would be influenced by factors such as acid concentration, temperature, and the specific solvent system employed.

Selective Cleavage and Derivatization Reactions of the Ether Linkage

The selective cleavage of the ether bond in this compound to yield 2-(hydroxymethyl)-N-methylaniline represents a synthetic challenge. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are typically used for cleaving aryl methyl ethers. wikipedia.orgmasterorganicchemistry.com Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for this transformation. masterorganicchemistry.com

Derivatization of the ether linkage would likely involve its initial cleavage to the corresponding alcohol. This alcohol could then undergo a variety of standard transformations, such as esterification or conversion to an alkyl or aryl halide. Additionally, N,O-acetals, which have a related structural motif, are known to undergo arylation reactions in the presence of organozinc reagents, suggesting a potential, albeit unexplored, avenue for derivatization of the methoxymethyl group. rsc.orgrsc.org

Intramolecular Cyclization and Rearrangement Processes

The ortho positioning of the methoxymethyl and N-methylamino groups in this compound creates the potential for various intramolecular reactions, though no specific examples have been documented for this compound.

Intramolecular Cyclization: Under appropriate conditions, intramolecular cyclization could lead to the formation of heterocyclic systems. For instance, acid-catalyzed intramolecular electrophilic substitution, where the benzylic carbon of the protonated ether attacks the aromatic ring, could be envisioned, although this is less common for simple ethers. More plausibly, transformation of the methoxymethyl group into a more reactive electrophile, followed by cyclization onto the nitrogen or the aromatic ring, could yield fused ring systems. The synthesis of quinolines and quinolones from related aniline derivatives is a well-established area of research, suggesting that this compound could be a precursor to such compounds under specific reaction conditions. preprints.orgmdpi.com

Rearrangement Processes: Rearrangements involving N-alkylanilines, such as the Hofmann-Martius rearrangement, typically occur under thermal or acidic conditions and involve the migration of an alkyl group from the nitrogen to the aromatic ring. covenantuniversity.edu.ngosti.gov It is conceivable that under forcing conditions, this compound could undergo rearrangement, potentially involving the methyl group on the nitrogen or even a more complex rearrangement involving the methoxymethyl substituent. Studies on the rearrangement of structurally similar o-(pivaloylaminomethyl)benzaldehydes suggest that intermediates like isoindoles can be formed, which could lead to a variety of rearranged products. beilstein-journals.org

Spectroscopic Analysis of this compound: A Comprehensive Review

Despite a comprehensive search of scientific databases and computational chemistry resources, no experimental or predicted spectroscopic data for the chemical compound this compound could be located. Therefore, the detailed analysis as outlined in the requested article structure cannot be provided at this time.

The investigation aimed to provide a thorough characterization of this compound using a suite of advanced spectroscopic techniques. The intended analysis was to be structured around Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

The planned exploration of the compound's structural features was to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed examination of the proton and carbon environments within the molecule. This would have involved the analysis of ¹H NMR spectra to understand proton connectivity and chemical shifts, and ¹³C NMR for a complete mapping of the carbon skeleton. Advanced two-dimensional NMR techniques such as COSY, HSQC, and HMBC were to be discussed to elucidate the intricate network of proton-proton and proton-carbon correlations, providing a definitive structural assignment.

Mass Spectrometry (MS): The determination of the precise molecular weight and the study of the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) would have been a key technique to confirm the elemental composition with high accuracy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: The identification of key functional groups and analysis of the electronic structure. IR spectroscopy would have been used to identify characteristic vibrational frequencies of the amine, ether, and aromatic moieties, while UV-Vis spectroscopy would have provided insights into the electronic transitions within the molecule.

Extensive searches were conducted across a wide range of chemical databases, including but not limited to, the NIST Chemistry WebBook, PubChem, ChemSpider, and various spectral databases. Furthermore, inquiries were made into computational chemistry literature and prediction platforms in an attempt to generate theoretical spectroscopic data. These efforts, however, did not yield any specific information for this compound.

The absence of available data prevents the creation of the requested detailed scientific article. Further experimental research or computational studies would be required to generate the necessary spectroscopic information for a comprehensive analysis of this compound.

Advanced Spectroscopic Characterization in Research

X-ray Crystallography for Definitive Solid-State Structural Elucidation

There is no evidence in the scientific literature or crystallographic databases of a single-crystal X-ray diffraction study having been performed on 2-(Methoxymethyl)-N-methylaniline. Therefore, its definitive solid-state structure has not been elucidated.

Applications in Scientific Research

Electronic Structure and Molecular Geometry Studies

The spatial arrangement of atoms and the distribution of electrons are fundamental properties that dictate the chemical and physical behavior of a molecule. Computational methods offer a route to determine these characteristics with high precision.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For aniline (B41778) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), have proven effective in providing results that align well with experimental data. researchgate.netresearchgate.net

In the case of this compound, DFT calculations would predict the most stable three-dimensional structure by minimizing the total energy. This involves optimizing bond lengths, bond angles, and dihedral angles. The resulting geometry would detail the orientation of the methoxymethyl and N-methyl groups relative to the aniline ring. Furthermore, calculations can elucidate electronic properties that are key to understanding reactivity.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -441.87 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -5.82 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.75 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 5.07 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-311++G(d,p) |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several low-energy conformers may exist due to the rotation of the methoxymethyl and N-methyl groups.

Ab Initio Methods: These calculations are based on first principles of quantum mechanics without using experimental data for simplification. wikipedia.org Methods like Hartree-Fock (HF) and more advanced correlated methods such as Møller-Plesset perturbation theory (MP2) can be used. For instance, a study on trans-N-methylacetamide used ab initio calculations to identify four stable conformers resulting from methyl group rotations and to analyze their vibrational spectra. umich.edu A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles to locate energy minima corresponding to stable conformers.

Semi-Empirical Methods: These methods use a simplified Hartree-Fock formalism and incorporate parameters derived from experimental data to speed up calculations. wikipedia.org This makes them suitable for large molecules where ab initio methods are too computationally expensive. wikipedia.orgarxiv.org Common semi-empirical methods include AM1, PM3, and MNDO. redalyc.org While faster, their accuracy can be lower if the molecule under study differs significantly from the molecules used for parameterization. wikipedia.org These methods provide a good approximation for molecular geometries and heats of formation with reasonable calculation times. redalyc.org

Table 2: Comparison of Computational Chemistry Methods

| Method Type | Examples | Key Features |

|---|---|---|

| Ab Initio | Hartree-Fock (HF), MP2, CCSD | Based on first principles; high accuracy; computationally expensive. |

| Density Functional Theory (DFT) | B3LYP, PBE, M06-2X | Includes electron correlation at a lower cost than many ab initio methods; widely used for geometry and electronic properties. researchgate.net |

| Semi-Empirical | AM1, PM3, MNDO, ZINDO | Uses experimental parameters to simplify calculations; very fast; suitable for large molecules; accuracy is variable. wikipedia.orgredalyc.org |

Reaction Mechanism and Reactivity Prediction

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transient intermediates, and predicting the feasibility and outcome of chemical reactions.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Identifying the geometry and energy of the transition state is crucial for calculating the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur.

Reaction coordinate analysis involves plotting the energy of the system as it progresses from reactants to products. This provides a detailed map of the mechanistic pathway, including all intermediates and transition states.

For this compound, one could computationally investigate its formation via the N-methylation of 2-(methoxymethyl)aniline (B3022783). The reaction pathway would likely involve the initial formation of an imine, followed by reduction. Alternatively, a related compound, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is known to generate an azomethine ylide that undergoes [3+2] cycloaddition reactions. chemicalbook.com A similar mechanistic pathway could be explored computationally for this compound, where it could potentially act as a precursor to a reactive ylide intermediate for the synthesis of heterocyclic compounds. The feasibility of such a pathway would depend on the calculated energy barriers for ylide formation and subsequent cycloaddition. chemicalbook.com

Intermolecular Interactions and Supramolecular Chemistry Modeling

Understanding how this compound interacts with itself and with other molecules is key to predicting its macroscopic properties and its role in larger molecular assemblies. The molecule possesses several sites capable of forming intermolecular bonds: the nitrogen atom of the amine can act as a hydrogen bond acceptor, the N-H group (if present, as in the parent aniline) can be a hydrogen bond donor, and the oxygen atom in the methoxymethyl group can also accept hydrogen bonds. The aromatic ring can participate in π-π stacking and N-H···π interactions. researchgate.net

Computational modeling can quantify the strength of these interactions. For instance, DFT studies have been used to investigate the hydrogen-bonded complexes of N-methylaniline with other molecules, revealing the relative importance of different types of interactions in stabilizing the complex. researchgate.net Similar modeling for this compound could predict its preferred binding modes and its potential to form specific supramolecular structures. Supramolecular chemistry, which focuses on self-assembly directed by non-covalent interactions, could utilize this molecule as a building block for creating complex, functional architectures. rsc.org

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonds and other non-covalent interactions are crucial in determining the supramolecular chemistry, crystal engineering, and biological interactions of molecules. For this compound, several types of such interactions are theoretically possible.

The molecule possesses a hydrogen bond donor in the N-H group of the secondary amine and two potential hydrogen bond acceptor sites: the lone pair on the nitrogen atom and the oxygen atom of the methoxymethyl group. This allows for the formation of intermolecular hydrogen bonds, such as N-H···O and N-H···N, which can lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. researchgate.netrsc.org

In addition to classical hydrogen bonds, weaker C-H···O and C-H···π interactions are also anticipated to play a significant role in the stabilization of the crystal structure. The aromatic ring itself can act as a π-system, interacting with hydrogen atoms of neighboring molecules. researchgate.net Theoretical studies on related aniline derivatives often employ methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize these weak interactions. nih.gov

The interplay and relative strengths of these interactions dictate the conformational preferences of the molecule and its packing in a crystalline lattice. For instance, intramolecular hydrogen bonding between the N-H group and the methoxymethyl oxygen is a possibility that would influence the molecule's conformation. Studies on similar molecules, like 2-hydroxy-N-acylanilines, have shown how intramolecular hydrogen bonds can dictate the molecular shape in different environments. rsc.org

Crystal Packing and Solid-State Behavior Simulations

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. However, simulations can provide valuable insights into the likely packing arrangements and the forces governing them. Crystal structure prediction (CSP) methods typically involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies.

For this compound, these simulations would explore how the various hydrogen bonding and non-covalent interactions work in concert to form a stable crystal lattice. The analysis of crystal structures of related N-methylaniline derivatives often reveals common packing motifs, such as the formation of centrosymmetric dimers or extended chains through hydrogen bonding. researchgate.net The shape of the molecule and the steric hindrance of the methoxymethyl and N-methyl groups would be critical factors in determining the efficiency of the crystal packing.

Computational tools can also simulate powder X-ray diffraction (PXRD) patterns for the predicted structures, which can then be compared with experimental data to validate the computational model.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) studies are a subset of the broader QSAR (Quantitative Structure-Activity Relationship) field. These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their experimentally determined reactivity or selectivity in a particular chemical reaction.

While no specific QSRR/QSSR studies involving this compound have been identified in the literature, the methodology provides a framework for how its reactivity could be predicted. Such a study would typically involve:

A dataset of aniline derivatives: A series of anilines with varying substituents would be chosen.

Experimental data: The reactivity or selectivity of each compound in a specific reaction would be measured.

Calculation of molecular descriptors: For each molecule, a set of numerical values that describe its physicochemical properties (e.g., electronic, steric, and lipophilic) are calculated.

Model development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that relates the descriptors to the experimental data. researchgate.net

For this compound, relevant descriptors would likely include those related to the electronic nature of the aniline ring, the steric bulk of the ortho-substituent, and the hydrogen bonding capacity of the molecule.

Table 2: Examples of Molecular Descriptors Used in QSRR/QSSR Studies of Aniline Derivatives

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | The electron-donating or -withdrawing nature of substituents, influencing reaction mechanisms. |

| Steric | Taft steric parameters (Es), Molar refractivity, van der Waals volume | The size and shape of the molecule and its substituents, affecting the accessibility of the reaction center. nih.gov |

| Lipophilic | LogP (octanol-water partition coefficient) | The hydrophobicity/hydrophilicity of the molecule, important for reactions in different solvent systems. researchgate.net |

| Topological | Connectivity indices, Wiener index | The branching and connectivity of the molecular graph. |

By developing a robust QSRR/QSSR model, the reactivity of this compound in various organic transformations could be estimated without the need for extensive experimental work. These models are particularly valuable in the fields of process development and catalyst design.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of a methoxymethyl group and an N-methylamino group on the aniline (B41778) framework endows 2-(Methoxymethyl)-N-methylaniline with a distinct reactivity profile, making it a sought-after precursor in various synthetic endeavors.

Precursor for Complex Organic Molecules

The inherent functionalities of this compound allow for its elaboration into more complex molecular architectures. The N-methylaniline moiety can participate in a variety of coupling reactions, while the methoxymethyl group can be chemically modified or act as a directing group in substitution reactions on the aromatic ring. This dual functionality makes it a valuable starting material for the synthesis of a range of organic compounds. researchgate.net

Building Block for Advanced Pharmaceutical Scaffolds

N-methylaniline and its derivatives are recognized as important skeletons in the structure of various pharmaceutical molecules. The incorporation of the 2-(methoxymethyl) substituent offers a potential avenue for creating novel pharmaceutical scaffolds. While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, the N-methylaniline core is a recurring motif in medicinal chemistry. The modification of this core structure is a common strategy in drug discovery to enhance pharmacological activity and tailor drug properties. researchgate.net

Intermediate in Agrochemical Development

The utility of N-methylaniline derivatives extends to the agrochemical sector, where they serve as crucial intermediates in the synthesis of pesticides. For instance, N-methylaniline is a known precursor in the production of certain insecticides and herbicides. gneechemical.com This establishes a precedent for the potential application of this compound in the development of new crop protection chemicals, where the methoxymethyl group could influence the biological activity and physical properties of the final product. nih.gov

Ligand Design and Organometallic Chemistry

The nitrogen and oxygen atoms within this compound provide potential coordination sites for metal ions, making it an interesting candidate for ligand development in the field of organometallic chemistry and catalysis.

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric catalysis, which employs chiral catalysts to selectively produce one enantiomer of a product, is a powerful tool in this endeavor. The design of effective chiral ligands is central to the success of asymmetric catalysis. While research specifically detailing the use of this compound as a precursor for chiral ligands is an area of ongoing investigation, the broader class of N-aryl compounds serves as a foundation for the development of novel chiral ligands. The strategic introduction of chirality, potentially through modifications of the methoxymethyl group or by creating atropisomers, could lead to new classes of ligands for enantioselective transformations.

Non-Chiral Ligand Applications in Transition Metal Catalysis

Beyond asymmetric catalysis, non-chiral ligands play a vital role in a vast array of transition metal-catalyzed reactions. These reactions are fundamental to the synthesis of countless organic molecules. The development of new ligands can lead to catalysts with improved activity, selectivity, and stability. The structural motifs present in this compound make it a candidate for investigation as a non-chiral ligand in various catalytic processes.

Below is a table summarizing the key applications and research areas related to this compound:

| Application Area | Specific Role of this compound | Relevant Research Focus |

| Advanced Organic Synthesis | Precursor for complex organic molecules | Elaboration of the N-methylaniline and methoxymethyl functionalities. |

| Building block for pharmaceutical scaffolds | Incorporation into novel drug-like molecules. | |

| Intermediate in agrochemical development | Synthesis of new insecticides and herbicides. | |

| Ligand Design and Organometallic Chemistry | Development of chiral ligands | Design of new catalysts for asymmetric synthesis. |

| Non-chiral ligand applications | Exploration in various transition metal-catalyzed reactions. |

Formation and Characterization of Organometallic Complexes

The compound this compound can act as a bidentate ligand in organometallic chemistry, coordinating to a metal center through the nitrogen of the N-methylaniline moiety and the oxygen of the methoxymethyl group. The formation of such complexes involves the reaction of this compound with a suitable metal precursor.

The characterization of these organometallic complexes is crucial for understanding their structure, bonding, and potential reactivity. libretexts.org A suite of analytical techniques is employed for this purpose.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. libretexts.org The chemical shifts of the protons and carbons in the this compound ligand can change significantly upon coordination to a metal. For instance, the protons of the methoxymethyl group and the N-methyl group would be particularly sensitive to the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational frequencies of bonds within the molecule. libretexts.org Changes in the stretching frequencies of the C-N, C-O, and N-H (if present in a related primary amine) bonds upon complexation can confirm the coordination of the ligand to the metal center.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help to confirm its composition.

For example, in the synthesis of related Schiff base complexes, the formation of an imine bond is confirmed by a characteristic peak in the IR spectrum. nih.gov Upon complexation with a metal, this peak's position shifts, indicating coordination. nih.gov Similarly, in ¹H NMR, the disappearance of a ligand's hydroxyl proton peak upon reaction with a metal precursor signifies the formation of a metal-oxygen bond. nih.gov

The stability and reactivity of the resulting organometallics are influenced by the nature of the metal and the other ligands present in the coordination sphere.

Chiral Auxiliaries in Stereoselective Transformations

While this compound itself is not chiral, it can be a precursor for the synthesis of chiral ligands or auxiliaries. By introducing a chiral center into the molecule, for example, by modifying the methoxymethyl group or by introducing a substituent on the aniline ring, it can be used to influence the stereochemical outcome of a chemical reaction.

Enabling Diastereocontrol and Enantiomeric Excess in Organic Reactions

A chiral auxiliary derived from a molecule like this compound can be temporarily incorporated into a substrate. This chiral auxiliary then directs the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be removed, yielding a product with a high enantiomeric excess. The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. The goal is to achieve high levels of stereocontrol, ideally leading to a single stereoisomer.

Mechanistic Insights into Chiral Induction

The mechanism of chiral induction by such auxiliaries relies on steric and electronic effects. The chiral auxiliary creates a sterically defined environment around the reactive center of the substrate. The bulky groups on the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face.

The conformation of the transition state is key to understanding the stereochemical outcome. Spectroscopic techniques, such as NMR, and computational modeling can provide insights into the geometry of the transition state and the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that govern the stereoselectivity of the reaction.

Emerging Applications in Polymer and Materials Chemistry

The unique structural features of this compound and its derivatives make them interesting candidates for applications in polymer and materials science.

Monomer or Precursor in Polymerization Studies

The presence of a reactive amine group and an aromatic ring in this compound allows it to be used as a monomer or a precursor in the synthesis of various polymers. For instance, it could potentially undergo oxidative polymerization or be incorporated into polyamides, polyimides, or other condensation polymers. The methoxymethyl group could also serve as a site for further functionalization or cross-linking.

Potential for Optoelectronic or Functional Material Development

Derivatives of N-methylaniline are used in the synthesis of dyes and have applications in materials science. echemi.com The electronic properties of the aniline ring system can be tuned by introducing different substituents. This opens up the possibility of developing functional materials with specific optoelectronic properties. For example, polymers or small molecules containing the this compound moiety could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of sensors. The ability of the ligand to form complexes with various metals also suggests potential applications in the development of novel catalytic materials or materials with interesting magnetic or electronic properties.

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles necessitates the development of synthetic routes that are both environmentally benign and efficient. For 2-(Methoxymethyl)-N-methylaniline, future research should prioritize the establishment of sustainable and atom-economical synthetic pathways, moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

A promising avenue lies in the adaptation of transition metal-catalyzed C-H and N-H functionalization reactions. For instance, borrowing hydrogen or hydrogen autotransfer methodologies, which have proven effective for the N-methylation of anilines using methanol (B129727) as a C1 source, could be explored for the direct synthesis of this compound. nih.gov Such approaches, often catalyzed by ruthenium or iridium complexes, offer a high degree of atom economy by utilizing a renewable C1 source and producing water as the primary byproduct. nih.gov

Future investigations should focus on designing and screening catalysts that can facilitate the ortho-methoxymethylation and subsequent N-methylation of aniline (B41778) in a one-pot or tandem fashion. This would represent a significant improvement over classical methods that might involve separate protection, ortho-lithiation/alkylation, and N-alkylation steps. The use of earth-abundant metal catalysts would further enhance the sustainability of the process.

| Catalyst System | Proposed Reaction | Potential Advantages | Research Focus |

| Ru or Ir pincer complexes | Direct ortho-methoxymethylation and N-methylation of aniline using methanol | High atom economy, use of a renewable C1 source, reduced waste | Catalyst design for high regioselectivity and yield, optimization of reaction conditions (temperature, solvent, base) |

| Earth-abundant metal catalysts (e.g., Fe, Cu) | C-H activation followed by methoxymethylation | Lower cost, reduced environmental impact | Development of robust and efficient catalysts, understanding catalyst deactivation pathways |

Elucidation of Underexplored Reaction Mechanisms and Selectivities

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity. While mechanisms for related transformations, such as the Ru-H borrowing hydrogen mechanism for N-methylation, have been proposed, their applicability and nuances for this specific substrate remain to be elucidated. nih.gov

Future research should employ a combination of experimental and computational techniques to probe the mechanistic details. Isotopic labeling studies, for example, can help trace the pathways of the methoxymethyl and methyl groups. In-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time information on the formation of intermediates.

A key challenge to address is the regioselectivity of the ortho-functionalization step. The directing effects of the amino and N-methylamino groups, as well as the potential for steric hindrance, need to be systematically investigated. Understanding these factors will be critical for developing synthetic methods that exclusively yield the desired 2-substituted product over other isomers.

| Mechanistic Question | Proposed Investigative Technique | Expected Outcome |

| Confirmation of borrowing hydrogen mechanism | Deuterium labeling studies using deuterated methanol (CD3OD) | Determination of the hydrogen transfer pathway |

| Identification of catalytic intermediates | In-situ spectroscopy (NMR, IR), trapping experiments | Characterization of active catalyst species and reaction intermediates |

| Factors governing regioselectivity | Systematic variation of substrates and catalysts, computational modeling | Predictive models for achieving high ortho-selectivity |

Exploration of Novel Catalytic Activities and Ligand Design

The structure of this compound, featuring both a coordinating N-methylamino group and a potentially coordinating methoxymethyl ether oxygen, makes it an attractive candidate for use as a ligand in organometallic chemistry. The bidentate nature of this ligand could offer unique steric and electronic properties to a metal center, influencing the activity and selectivity of catalytic transformations.

Future research should focus on the synthesis of metal complexes incorporating this compound as a ligand. A variety of transition metals (e.g., palladium, rhodium, copper, nickel) could be explored. Once synthesized, these novel complexes should be screened for their catalytic activity in a range of important organic reactions, such as cross-coupling reactions, C-H activation, and asymmetric catalysis.

The design of chiral analogues of this compound could open the door to applications in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. The modular nature of the ligand would allow for systematic tuning of its steric and electronic properties to optimize catalyst performance for specific applications.

| Metal Complex | Potential Catalytic Application | Rationale |

| Palladium(II) complexes | Suzuki, Heck, and Sonogashira cross-coupling reactions | The ligand's electronic properties may enhance catalytic turnover and stability |

| Rhodium(I) or Iridium(I) complexes | Hydroformylation, hydrogenation | The bidentate coordination could enforce specific geometries around the metal center, influencing selectivity |

| Chiral analogues with various transition metals | Asymmetric synthesis (e.g., asymmetric hydrogenation, allylic alkylation) | The chiral backbone could induce high levels of enantioselectivity |

Integration with Advanced Computational and Data Science Methodologies

Advanced computational and data science methodologies offer powerful tools for accelerating the discovery and development of new chemical entities and processes. For this compound, these approaches can provide valuable insights that complement experimental work.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structures of this compound and its metal complexes. nih.govresearchgate.netbjp-bg.com These calculations can help in understanding the nature of the metal-ligand bonding, predicting spectroscopic properties, and elucidating reaction mechanisms. bjp-bg.com For instance, the calculation of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the molecule's reactivity and potential interaction sites. nih.govbjp-bg.com

Time-dependent DFT (TDDFT) can be used to predict the electronic absorption and emission spectra of the compound and its derivatives, which is valuable for understanding its photophysical properties and exploring potential applications in materials science, such as in organic light-emitting diodes (OLEDs). bjp-bg.com

Furthermore, the integration of machine learning and data science approaches could be used to screen virtual libraries of ligands based on the this compound scaffold, predicting their potential catalytic performance and guiding experimental efforts towards the most promising candidates.

| Computational Method | Application to this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Optimization of molecular geometries, calculation of electronic properties, modeling of reaction pathways | Understanding of ligand-metal interactions, prediction of reactivity, elucidation of reaction mechanisms. nih.govresearchgate.netbjp-bg.com |

| Time-Dependent DFT (TDDFT) | Prediction of UV-Vis and emission spectra | Guidance for the development of materials with specific photophysical properties. bjp-bg.com |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of catalysts in solution | Understanding of solvent effects and catalyst dynamics |

| Machine Learning/Data Science | High-throughput screening of virtual ligand libraries | Accelerated discovery of novel catalysts with enhanced performance |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling methoxy-substituted N-methylaniline derivatives in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or ensure outdoor/well-ventilated workspaces to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, chemical-resistant clothing, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 2 and Eye Irritant Category 2) .

- Decontamination : Wash exposed skin thoroughly with water and soap; flush eyes with water for 15 minutes if exposed .

- Storage : Store in sealed containers away from oxidizers and acids. Avoid environmental release due to potential aquatic toxicity .

Q. How can the molecular structure of 2-(Methoxymethyl)-N-methylaniline be validated experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm substituent positions (e.g., methoxymethyl and N-methyl groups). Compare with reference spectra of analogous compounds like N-methylaniline (δ ~2.8 ppm for N–CH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

- Computational Validation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated vibrational frequencies (IR) with experimental data .

Advanced Research Questions

Q. What catalytic systems are effective for synthesizing N-methylaniline derivatives via CO/H methylation?

- Methodological Answer :

- Catalyst Design : Au nanoparticles (1.8–3 nm) supported on γ-AlO show high turnover frequency (TOF) due to acid-base bifunctional sites enhancing CO activation .

- Optimized Conditions :

- Temperature: 150–200°C

- Pressure: 20–30 bar H/CO (1:1 ratio)

- Solvent: Toluene or DMF for solubility .

- Mechanistic Insight : CO adsorbs on basic AlO sites, while H dissociates on Au nanoparticles. Methylation proceeds via formamide intermediates .

Q. How can discrepancies in reported thermodynamic properties of N-methylaniline derivatives be resolved?

- Methodological Answer :

- Validation Techniques :

- Combustion Calorimetry : Measure ΔH°(liquid) directly, as done for N-methylaniline (35.9 ± 2.1 kJ·mol) .

- Vapor Pressure Measurements : Use transpiration methods to determine ΔH (55.0 ± 0.2 kJ·mol) and derive gas-phase enthalpy .

- Computational Cross-Check : Compare experimental ΔH° with G4 quantum chemical calculations (error < 1%) .

Q. What role do N-methylaniline derivatives play in fluorescent Zn sensors?

- Methodological Answer :

- Sensor Design : Derivatives like ZP4 incorporate N-methylaniline as a PET (photoinduced electron transfer) modulator. The Zn-binding site (e.g., bis(2-pyridylmethyl)amine) quenches PET upon metal coordination, enhancing fluorescence .

- Synthetic Strategy : Convergent synthesis routes link xanthone fluorophores to N-methylaniline-based receptors via amide or alkyl bridges .

- Performance Metrics : ZP4 exhibits K < 1 nM for Zn, with 5-fold fluorescence enhancement under physiological conditions .

Experimental Design & Data Analysis

Q. How to optimize chromatographic separation of methoxy-substituted aniline derivatives?

- Methodological Answer :

- Column Selection : Use polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) for resolving positional isomers (e.g., 2- vs. 4-methoxy groups) .

- Mobile Phase : Methanol/water (70:30) with 0.1% formic acid improves peak symmetry.

- Fast GC : For volatile derivatives, employ 0.18 mm ID columns and hydrogen carrier gas (40 cm/sec) to reduce run time <5 minutes .

Q. What strategies mitigate environmental contamination during accidental release of methoxy-substituted anilines?

- Methodological Answer :

- Containment : Absorb small spills with inert materials (e.g., vermiculite). Avoid drainage to prevent aquatic toxicity (LC for fish: ~10 mg/L) .

- Neutralization : Treat contaminated surfaces with 10% sodium bicarbonate solution to protonate aromatic amines, reducing volatility .

- Waste Disposal : Incinerate in EPA-approved facilities with scrubbers for NO control (from amine combustion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.